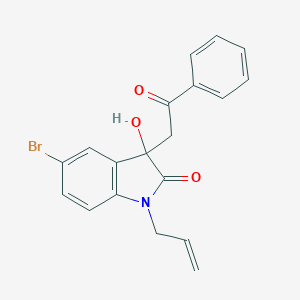
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromoindole and phenylacetic acid.
Step 1: The 5-bromoindole undergoes an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-bromoindole.
Step 2: The 1-allyl-5-bromoindole is then subjected to a Friedel-Crafts acylation reaction with phenylacetic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 2-oxo-2-phenyl-ethyl group.
Step 3: Finally, the compound undergoes a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide to introduce the hydroxy group at the 3-position, yielding the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The carbonyl group in the 2-oxo-2-phenyl-ethyl moiety can be reduced to form an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of a ketone at the 3-position.
Reduction: Formation of an alcohol at the 2-position.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-allyl-5-bromo-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the hydroxy, carbonyl, and bromine groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Allyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one: Lacks the bromine atom at the 5-position.
1-Allyl-5-bromo-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one: Lacks the hydroxy group at the 3-position.
1-Allyl-5-bromo-3-hydroxy-1,3-dihydro-indol-2-one: Lacks the 2-oxo-2-phenyl-ethyl group.
Uniqueness: 5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of all three functional groups: the bromine atom at the 5-position, the hydroxy group at the 3-position, and the 2-oxo-2-phenyl-ethyl group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C19H16BrNO3 |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H16BrNO3/c1-2-10-21-16-9-8-14(20)11-15(16)19(24,18(21)23)12-17(22)13-6-4-3-5-7-13/h2-9,11,24H,1,10,12H2 |
InChI Key |
VEVPQYNODQMPCH-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214523.png)
![1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214524.png)
![3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214528.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214532.png)
![1-butyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214535.png)
![5-bromo-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214537.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214539.png)
![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214540.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214544.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214545.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214546.png)
![3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B214547.png)
![4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214549.png)
![4-{3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B214550.png)
